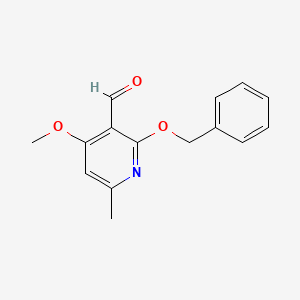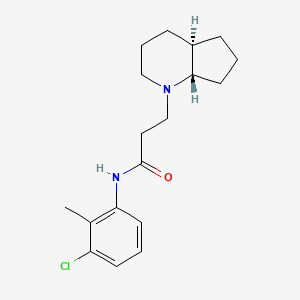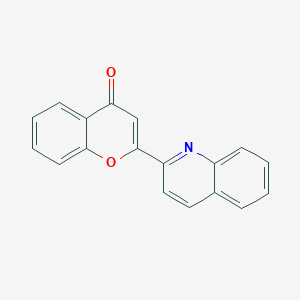
(3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol is a chemical compound that features a bromine atom, a tert-butyldimethylsilyl group, and a hydroxymethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by bromination of the aromatic ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products like azide or nitrile derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for (3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol largely depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but with a propoxy group instead of a hydroxymethyl group.
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Contains an aniline group instead of a hydroxymethyl group.
Uniqueness
(3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol is unique due to the presence of both a bromine atom and a tert-butyldimethylsilyl-protected hydroxymethyl group on the aromatic ring. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C14H23BrO2Si |
|---|---|
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
[3-bromo-5-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol |
InChI |
InChI=1S/C14H23BrO2Si/c1-14(2,3)18(4,5)17-10-12-6-11(9-16)7-13(15)8-12/h6-8,16H,9-10H2,1-5H3 |
InChI-Schlüssel |
SSLYCDHZLRFPLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC(=C1)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)






![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)



![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)


